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Compound of Interest

Compound Name: Chromotrope FB

Cat. No.: B12423100 Get Quote

Chromotrope FB: A Comprehensive Technical
Guide
An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols for

Researchers, Scientists, and Drug Development Professionals.

Introduction
Chromotrope FB, also known by several synonyms including Acid Red 14, Azorubine, and

Carmoisine, is a synthetic azo dye belonging to the class of monoazo compounds.[1][2] Its

vibrant red color arises from the presence of an azo (-N=N-) functional group connecting two

substituted naphthalene rings.[3][4] Chromotrope FB is water-soluble and appears as a

reddish-brown to dark maroon powder.[5][6] While historically used in food, cosmetics, and

textiles, its application in food is now restricted in some countries.[5] In the realm of scientific

research, Chromotrope FB is utilized in various staining applications, including for fatty

substances, and in studies related to cell cultures and enzymatic activity.[2][6] This technical

guide provides a detailed overview of the chemical properties, structure, synthesis, purification,

and analytical methodologies of Chromotrope FB.

Chemical Structure and Properties
Chromotrope FB is the disodium salt of 4-hydroxy-3-((4-sulfonato-1-naphthalenyl)azo)-1-

naphthalenesulfonic acid. The molecule possesses two sulfonate groups, which impart its
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water solubility.

Figure 1: Chemical Structure of Chromotrope FB

Quantitative Data
The key physicochemical properties of Chromotrope FB are summarized in the table below for

easy reference.

Property Value References

IUPAC Name

Disodium 4-hydroxy-3-[(E)-(4-

sulfonatonaphthalen-1-

yl)diazenyl]naphthalene-1-

sulfonate

[7]

Synonyms
Acid Red 14, C.I. 14720,

Azorubine, Carmoisine
[7]

CAS Number 3567-69-9

Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂

Molecular Weight 502.43 g/mol

Appearance
Reddish-brown to dark maroon

powder
[5]

Melting Point >300 °C [5]

Solubility Soluble in water [5]

UV-Vis λmax
220 nm, 320 nm, 515 nm (in

water)
[4]

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of

Chromotrope FB.

Synthesis of Chromotrope FB
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The synthesis of Chromotrope FB is a classic example of an azo coupling reaction, which

involves two main stages: the diazotization of an aromatic amine and the subsequent coupling

with a suitable aromatic compound. In this case, 4-aminonaphthalene-1-sulfonic acid

(naphthionic acid) is diazotized and then coupled with 4-hydroxynaphthalene-1-sulfonic acid

(Neville-Winther acid).[5]

Diazotization

Azo Coupling

4-Aminonaphthalene-1-sulfonic acid
(Naphthionic Acid)

Diazonium Salt Intermediate

  Diazotization
  (0-5 °C)

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

4-Hydroxynaphthalene-1-sulfonic acid
(Neville-Winther Acid) Chromotrope FB

  Azo Coupling
  (Alkaline conditions)

Sodium Hydroxide (NaOH)

Click to download full resolution via product page

Figure 2: Synthesis Workflow of Chromotrope FB

Materials:

4-aminonaphthalene-1-sulfonic acid (naphthionic acid)

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

4-hydroxynaphthalene-1-sulfonic acid (Neville-Winther acid)

Sodium hydroxide (NaOH)

Sodium chloride (NaCl)
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Ice

Distilled water

Procedure:

Part 1: Diazotization of 4-aminonaphthalene-1-sulfonic acid

In a 250 mL beaker, prepare a suspension of 0.1 mol of 4-aminonaphthalene-1-sulfonic acid

in 100 mL of water.

Add 0.1 mol of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath

with constant stirring.

In a separate beaker, dissolve 0.1 mol of sodium nitrite in 50 mL of cold water.

Slowly add the sodium nitrite solution to the cold suspension of 4-aminonaphthalene-1-

sulfonic acid, keeping the temperature below 5 °C.

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization. The

formation of the diazonium salt may result in a clear solution or a fine suspension.

Part 2: Azo Coupling

In a separate 500 mL beaker, dissolve 0.1 mol of 4-hydroxynaphthalene-1-sulfonic acid in

100 mL of a 10% sodium hydroxide solution.

Cool this alkaline solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of 4-

hydroxynaphthalene-1-sulfonic acid with vigorous stirring.

Maintain the temperature below 10 °C and ensure the reaction mixture remains alkaline by

adding more sodium hydroxide solution if necessary.

A deep red precipitate of Chromotrope FB will form.
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Continue stirring the reaction mixture for 1-2 hours to ensure the coupling reaction is

complete.

Purification by Recrystallization
The crude Chromotrope FB can be purified by recrystallization from a suitable solvent to

remove unreacted starting materials and byproducts.

Materials:

Crude Chromotrope FB

Water

Ethanol

Sodium chloride (NaCl)

Procedure:

Transfer the crude Chromotrope FB precipitate to a large beaker.

Add a minimal amount of hot water to dissolve the dye. The solubility of Chromotrope FB is

higher in hot water.

If there are insoluble impurities, perform a hot gravity filtration.

To the hot, filtered solution, add sodium chloride to "salt out" the dye, which decreases its

solubility.

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice

bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold ethanol to remove any remaining water-

soluble impurities.
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Dry the purified Chromotrope FB crystals in a desiccator or a vacuum oven at a low

temperature.

Analytical Methods
1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of

Chromotrope FB, based on its absorption of light in the ultraviolet and visible regions.

Experimental Protocol:

Instrument: A standard UV-Vis spectrophotometer.

Solvent: Deionized water.

Sample Preparation: Prepare a stock solution of Chromotrope FB in deionized water of a

known concentration (e.g., 100 mg/L). From this stock solution, prepare a series of dilutions

to obtain a calibration curve if quantitative analysis is required. For qualitative analysis, a

dilute solution exhibiting an absorbance in the range of 0.2-0.8 AU is suitable.

Procedure:

Turn on the spectrophotometer and allow it to warm up.

Set the wavelength range to scan from 200 to 800 nm.

Use deionized water as the blank to zero the instrument.

Rinse the cuvette with the Chromotrope FB solution and then fill it.

Place the cuvette in the sample holder and record the absorption spectrum.

Expected Results: The UV-Vis spectrum of Chromotrope FB in water typically shows three

absorption maxima (λmax) at approximately 220 nm, 320 nm, and 515 nm.[4] The peak at

515 nm in the visible region is responsible for its red color.

2. Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in the Chromotrope FB
molecule.

Experimental Protocol:

Instrument: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry, purified Chromotrope FB with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

~3400 cm⁻¹: Broad O-H stretching vibration from the hydroxyl group and any absorbed

water.

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

~1600-1630 cm⁻¹: N=N stretching vibration of the azo group.

~1450-1580 cm⁻¹: Aromatic C=C stretching vibrations of the naphthalene rings.

~1180-1250 cm⁻¹ and ~1030-1080 cm⁻¹: Asymmetric and symmetric S=O stretching

vibrations of the sulfonate groups.

3. High-Performance Liquid Chromatography (HPLC)
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HPLC is a powerful technique for assessing the purity of Chromotrope FB and for its

quantitative determination. A reverse-phase method is typically employed.

Experimental Protocol:

Instrument: A standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an

organic solvent such as acetonitrile or methanol. A common mobile phase could be a mixture

of acetonitrile and water containing a small amount of an acid like phosphoric acid to

improve peak shape.[8]

Flow Rate: 1.0 mL/min.

Detection: UV-Vis detector set at the λmax of Chromotrope FB in the visible region (e.g.,

515 nm) for selectivity and sensitivity.

Sample Preparation: Dissolve a known amount of Chromotrope FB in the mobile phase to a

suitable concentration (e.g., 10-50 mg/L). Filter the sample through a 0.45 µm syringe filter

before injection.

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a known volume of the sample solution (e.g., 20 µL).

Run the chromatogram and record the retention time and peak area of Chromotrope FB.

For quantitative analysis, a calibration curve should be prepared using standard solutions

of known concentrations.

4. Use as a Complexometric Indicator

Chromotrope FB can be used as a metallochromic indicator in complexometric titrations, for

example, in the determination of zinc (II) ions with EDTA. The color change at the endpoint is
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due to the displacement of the indicator from its metal complex by the stronger chelating agent,

EDTA.

Experimental Protocol for the Titration of Zinc (II):

Reagents:

Standardized 0.01 M EDTA solution.

Zinc (II) solution of unknown concentration.

Chromotrope FB indicator solution: Dissolve 0.1 g of Chromotrope FB in 100 mL of

distilled water.

Ammonia-ammonium chloride buffer solution (pH 10).

Procedure:

Pipette a known volume (e.g., 25.00 mL) of the zinc (II) solution into a 250 mL Erlenmeyer

flask.

Add approximately 100 mL of distilled water.

Add 2-3 mL of the pH 10 buffer solution to maintain the desired pH for the titration.

Add a few drops of the Chromotrope FB indicator solution. The solution should turn a

color indicative of the zinc-indicator complex.

Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached

when the color of the solution sharply changes to the color of the free indicator.

Record the volume of EDTA used and calculate the concentration of zinc (II) in the sample.

Conclusion
This technical guide has provided a comprehensive overview of the chemical properties,

structure, and detailed experimental protocols for Chromotrope FB. The information presented

is intended to be a valuable resource for researchers, scientists, and professionals in drug
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development who may work with or encounter this azo dye. The structured data and step-by-

step methodologies for synthesis, purification, and analysis aim to facilitate reproducible and

accurate experimental work. The inclusion of visualizations for the chemical structure and

synthesis workflow further enhances the understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rjlbpcs.com [rjlbpcs.com]

2. scientificlabs.ie [scientificlabs.ie]

3. athabascau.ca [athabascau.ca]

4. researchgate.net [researchgate.net]

5. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. gspchem.com [gspchem.com]

7. C.I. Acid Red 14 | SIELC Technologies [sielc.com]

8. Separation of C.I. Acid Red 114 parent on Newcrom R1 HPLC column | SIELC
Technologies [sielc.com]

To cite this document: BenchChem. [Chromotrope FB chemical properties and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423100#chromotrope-fb-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12423100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

